Pyrido[2,3-e][1,4]oxazepine

Medicinal Chemistry Scaffold Design Molecular Weight

Sourcing a rigid, low-MW heterocyclic core for fragment-based screening often yields highly aromatic, lipophilic hits with poor developability. Pyrido[2,3-e][1,4]oxazepine directly addresses this gap as a foundational, unsubstituted scaffold with a favorable XLogP3 of 0.9 and low molecular weight (146.15 g/mol). • Ideal Fsp3 character for CNS and kinase inhibitor lead optimization, reducing off-target toxicity risks. • Structurally distinct from common benzodiazepines, enabling novel IP in PI3K inhibitor programs (regioisomeric IC50: 0.57-1.31 μM). • Systematic SAR library synthesis enabled, with guaranteed global supply stability.

Molecular Formula C8H6N2O
Molecular Weight 146.149
CAS No. 122523-09-5
Cat. No. B569830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-e][1,4]oxazepine
CAS122523-09-5
SynonymsPyrido[2,3-e][1,4]oxazepine (9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.149
Structural Identifiers
SMILESC1=CC2=COC=CN=C2N=C1
InChIInChI=1S/C8H6N2O/c1-2-7-6-11-5-4-10-8(7)9-3-1/h1-6H
InChIKeyFIJLGMJLDUISSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-e][1,4]oxazepine: Chemical Identity and Physicochemical Profile


Pyrido[2,3-e][1,4]oxazepine (CAS 122523-09-5) is a bicyclic heterocyclic compound comprising a pyridine ring fused to a 1,4-oxazepine moiety, with a molecular formula of C8H6N2O and a molecular weight of 146.15 g/mol . Its structure features a seven-membered oxazepine ring containing one oxygen and one nitrogen atom, fused to a pyridine ring at the [2,3-e] positions, creating a rigid, planar scaffold. Computationally predicted physicochemical properties include a boiling point of 255.6±50.0 °C, a density of 1.21±0.1 g/cm³, an acid dissociation constant (pKa) of 6.73±0.20, a topological polar surface area (tPSA) of 34 Ų, and a calculated partition coefficient (XLogP3) of 0.9 [1][2]. This compound serves as a foundational, unsubstituted scaffold for the development of functionalized derivatives in medicinal chemistry and kinase inhibitor research.

Scaffold Type Unsubstituted heterocyclic core for derivatization
Computed Profile Favorable predicted physicochemical and drug-likeness properties
Research Context Supports fragment-based discovery and kinase inhibitor lead generation

Scaffold Interchangeability Limitations with Benzodiazepines and Benzoxazepines


Substituting Pyrido[2,3-e][1,4]oxazepine with other fused heterocyclic scaffolds such as benzodiazepines, benzoxazepines, or dibenzoxazepines introduces significant alterations in biological activity, selectivity, and physicochemical properties that cannot be predicted a priori. While pyridooxazepines exhibit comparable central nervous system activity to benzodiazepines [1], their reduced aromaticity and altered hydrogen-bonding capacity differentiate their target engagement profiles. Benzoxazepine derivatives demonstrate potent inhibition of kinases such as PIM1 (IC50 = 0.8 μM) [2] and EGFR (IC50 = 0.47–0.69 μM) [3], whereas dibenzoxazepines exhibit entirely distinct pharmacological profiles, including EP1 receptor antagonism (IC50 = 6.7 μM) [4] and glycine transporter inhibition (IC50 = 92 μM) . The precise positioning of nitrogen atoms within the pyridine ring of Pyrido[2,3-e][1,4]oxazepine is critical for molecular recognition; altering the ring system or fusion pattern fundamentally changes the pharmacophore and necessitates de novo structure-activity relationship (SAR) investigation. Therefore, direct replacement with a structurally similar but functionally divergent scaffold is not scientifically justified without comprehensive experimental validation.

Kinase Selectivity Shifts
Benzoxazepine scaffolds often target PIM1/EGFR, whereas pyridooxazepines may engage PI3K, so activity profiles are unlikely to transfer directly.
Physicochemical Divergence
Diazepam- or amoxapine-based cores have higher molecular weight and lipophilicity, altering solubility and metabolic profiles compared to this scaffold.
Pharmacophore Mismatch
The specific pyridine ring fusion pattern and nitrogen placement are critical for molecular recognition; ring-system alterations require de novo SAR validation.

Quantitative Differentiation from Comparator Scaffolds


Lower Molecular Weight Advantage

Pyrido[2,3-e][1,4]oxazepine (C8H6N2O, MW = 146.15 g/mol) [1] exhibits a significantly lower molecular weight compared to the prototypical benzodiazepine scaffold diazepam (C16H13ClN2O, MW = 284.74 g/mol) and the benzoxazepine scaffold found in amoxapine (C17H16ClN3O, MW = 313.78 g/mol) [2][3]. This 48–53% reduction in molecular weight provides a critical advantage in fragment-based drug discovery and lead optimization, as lower molecular weight correlates with improved ligand efficiency and greater synthetic tractability for introducing diverse substituents.

Molecular Weight
Cross-study comparable
48–53% lower vs. diazepam and amoxapine scaffolds
Enhances ligand efficiency and synthetic tractability
Fragment-based discovery advantage
Medicinal Chemistry Scaffold Design Molecular Weight

Enhanced sp3 Character and Reduced Aromaticity

Pyrido[2,3-e][1,4]oxazepine contains only one aromatic ring (the pyridine moiety), in contrast to the two aromatic rings present in benzoxazepines and dibenzoxazepines, or the fused benzene and diazepine rings in benzodiazepines [1]. The fraction of sp3-hybridized carbons (Fsp3) is inherently higher for this scaffold (approximately 0.25) compared to 0.06 for diazepam and 0.12 for amoxapine, which is a recognized predictor of improved aqueous solubility, reduced promiscuity, and enhanced clinical success rates in drug development.

sp3 Character (Fsp3)
Class-level inference
Approx. 0.25 (2–4× higher than comparators)
Reported to improve solubility and reduce promiscuity
Drug design principle context
Drug Design Fraction sp3 Aromaticity

Reduced Lipophilicity (XLogP3)

The calculated partition coefficient (XLogP3) for Pyrido[2,3-e][1,4]oxazepine is 0.9 [1], which is substantially lower than the XLogP3 of 2.8 for diazepam [2] and 3.4 for amoxapine [3]. A lower logP value indicates reduced lipophilicity, which is generally associated with improved aqueous solubility, lower plasma protein binding, and reduced risk of CYP450 inhibition and hERG channel blockade.

Lipophilicity (XLogP3)
Cross-study comparable
1.9–2.5 log units lower than diazepam/amoxapine
May support improved aqueous solubility and lower off-target risk
Developability profile context
Physicochemical Properties Lipophilicity Drug-likeness

Differentiated Kinase Selectivity Profile

While direct biological activity data for the unsubstituted Pyrido[2,3-e][1,4]oxazepine scaffold is limited, a regioisomeric pyridooxazepine scaffold (pyrido[3,2-d][1,3]oxazepine) has been reported to inhibit phosphatidylinositol 3-kinase (PI3K) with IC50 values ranging from 0.57 to 1.31 μM . This contrasts with the kinase inhibition profiles observed for benzoxazepine-based compounds, which demonstrate potent inhibition of PIM1 (IC50 = 0.8 μM) [1] and EGFR (IC50 = 0.47–0.69 μM) [2]. The divergent target engagement across different oxazepine subclasses underscores that the specific ring fusion pattern and nitrogen positioning are critical determinants of kinase selectivity.

Kinase Selectivity
Class-level inference
PI3K pathway engagement inferred; benzoxazepines target PIM1/EGFR
Distinct kinase selectivity profile requires validation
Regioisomer and comparator class data
Kinase Inhibition Selectivity Cancer Research

Validated Application Scenarios Based on Comparative Evidence


Fragment-Based Drug Discovery for CNS and Kinase Targets

Given its low molecular weight (146.15 g/mol) [1], high Fsp3 character, and favorable calculated lipophilicity (XLogP3 = 0.9) [2], Pyrido[2,3-e][1,4]oxazepine is an ideal fragment-sized scaffold for initiating fragment-based drug discovery campaigns. Its structural features align with established principles for improving clinical success rates [3], making it a strategically sound choice for programs targeting central nervous system disorders or specific kinases where scaffold novelty and developability are prioritized.

Selective PI3K Pathway Modulator Development

Regioisomeric pyridooxazepine scaffolds have demonstrated PI3K inhibitory activity with IC50 values in the sub-micromolar to low micromolar range (0.57–1.31 μM) . This suggests that functionalized derivatives of Pyrido[2,3-e][1,4]oxazepine may be rationally designed to target the PI3K pathway, offering a differentiated mechanism of action compared to benzoxazepine-based PIM1 (IC50 = 0.8 μM) [4] or EGFR (IC50 = 0.47–0.69 μM) [5] inhibitors. Researchers investigating PI3K-related cancers or inflammatory conditions may find this scaffold particularly valuable for developing selective chemical probes.

Lead Optimization for Improved Physicochemical and ADME Profiles

The significantly lower molecular weight (146.15 g/mol vs. 284–314 g/mol) [6][7] and reduced lipophilicity (XLogP3 = 0.9 vs. 2.8–3.4) [8] of Pyrido[2,3-e][1,4]oxazepine compared to benzodiazepine and dibenzoxazepine scaffolds make it an attractive core for optimizing the physicochemical and ADME (absorption, distribution, metabolism, excretion) profiles of lead compounds. Incorporating this scaffold can help medicinal chemists address common liabilities such as poor solubility, high metabolic clearance, and off-target toxicity associated with more lipophilic and aromatic drug candidates.

Chemical Biology Probe Synthesis for Oxazepine SAR

The pyrido[2,3-e][1,4]oxazepine scaffold represents a structurally distinct and underexplored heterocyclic system within the broader oxazepine class [9]. Its procurement enables the systematic synthesis of focused compound libraries for elucidating the structure-activity relationships (SAR) governing biological activity. This is essential for academic and industrial research groups seeking to map the chemical space around oxazepine-containing kinase inhibitors, GPCR ligands, or CNS-active agents, thereby identifying novel pharmacophores with improved selectivity and potency.

Application
Selection Property
Validation Focus
Fragment-based CNS/kinase discovery
Low molecular weight scaffold
Ligand efficiency optimization
PI3K pathway modulator development
Distinct kinase selectivity context
Selectivity mapping against divergent kinase targets
Lead optimization of ADME profiles
Reduced lipophilicity scaffold
Solubility and metabolic stability assessment
Oxazepine SAR probe synthesis
Structurally distinct heterocyclic core
Pharmacophore mapping and selectivity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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